N-(cyclopropylmethyl)carbamoyl chloride
Description
Its structure combines a strained cyclopropane ring with a reactive carbamoyl chloride moiety (-COCl). Carbamoyl chlorides are pivotal intermediates in organic synthesis, enabling the preparation of ureas, amides, and pharmaceuticals through nucleophilic substitution reactions.
Properties
CAS No. |
1314934-12-7 |
|---|---|
Molecular Formula |
C5H8ClNO |
Molecular Weight |
133.57 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C5H8ClNO/c6-5(8)7-3-4-1-2-4/h4H,1-3H2,(H,7,8) |
InChI Key |
BRDSJJRTFLIQKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)Cl |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(cyclopropylmethyl)carbamoyl chloride can be synthesized through various methods. One common method involves the reaction of an amine with phosgene, which produces the carbamoyl chloride along with hydrogen chloride as a byproduct . Another method involves the addition of hydrogen chloride to an isocyanate, forming the carbamoyl chloride .
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves the use of solvents and catalysts to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(cyclopropylmethyl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form carbamates or ureas.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding carbamic acid and hydrogen chloride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and phenols are commonly used nucleophiles in substitution reactions.
Solvents: Nonpolar organic solvents are typically used to dissolve this compound and facilitate the reactions.
Major Products:
Carbamates: Formed when this compound reacts with alcohols or phenols.
Ureas: Formed when this compound reacts with amines.
Scientific Research Applications
Medicinal Chemistry
Inhibitors of Neutral Endopeptidase (NEP)
One of the notable applications of N-(cyclopropylmethyl)carbamoyl chloride is in the development of NEP inhibitors. NEP plays a crucial role in the degradation of bioactive peptides, including atrial natriuretic peptide (ANP), which has diuretic and vasodilatory effects. Compounds derived from this compound have been shown to prolong the effects of ANP by inhibiting NEP, making them potential candidates for treating conditions like hypertension and heart failure .
Synthesis of Novel Compounds
Meta-Diamide Derivatives
Research has demonstrated that this compound can be utilized in synthesizing novel meta-diamide compounds. These compounds have shown promising insecticidal activity against pests such as Nilaparvata lugens and Plutella xylostella. For instance, a specific derivative incorporating a pyrazole moiety exhibited significant mortality rates against these pests, indicating that modifications to the core structure can enhance biological activity .
Structure-Activity Relationship (SAR) Studies
Optimization of Biological Activity
SAR studies utilizing this compound have led to the identification of compounds with improved potency against various biological targets. For example, modifications to the substituents on pyrimidine-4-carboxamide derivatives have resulted in enhanced inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways. The optimization process highlighted the importance of structural modifications in increasing compound efficacy .
Pharmaceutical Applications
Drug Development
The compound's ability to act as a versatile building block allows for its incorporation into pharmaceutical agents aimed at treating cardiovascular diseases and metabolic disorders. Its derivatives are being explored for their potential to modulate various biological pathways, which could lead to new therapeutic strategies .
Table: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)carbamoyl chloride involves its reactivity with nucleophiles. The compound’s chloride group is highly reactive and can be easily replaced by nucleophiles, leading to the formation of carbamates or ureas . This reactivity is utilized in various chemical syntheses and modifications.
Comparison with Similar Compounds
N,N-Diisopropylcarbamoyl Chloride
- Structure : Two isopropyl groups attached to the nitrogen (CAS: MFCD00015013) .
- Reactivity : Bulky isopropyl groups impose steric hindrance, reducing reactivity toward nucleophiles compared to less hindered analogs.
- Applications : Commonly used in peptide coupling reactions due to its stability and controlled reactivity.
N-Methyl-N-phenylcarbamoyl Chloride
- Structure : Methyl and phenyl groups on nitrogen (CAS: 4285-42-1; MW: 169.61) .
- Reactivity : The phenyl group provides resonance stabilization, slightly reducing electrophilicity compared to aliphatic carbamoyl chlorides. Melting point: 87–90°C.
- Applications : Used in synthesizing agrochemicals and pharmaceuticals.
- Key Difference : The cyclopropylmethyl group lacks aromatic resonance but introduces strain-induced electronic effects, likely making it more reactive than N-methyl-N-phenyl derivatives.
N-[4-Halobenzyl]-N-alkyl-carbamoyl Chlorides
- Structure : Halogenated benzyl and branched alkyl substituents (e.g., N-[4-fluorobenzyl]-N-isopropyl-carbamoyl chloride) .
- Reactivity : Electron-withdrawing halogens enhance electrophilicity, while bulky alkyl groups modulate steric accessibility.
- Applications : Antifungal agents in plant protection.
- Cyclopropane’s metabolic stability may enhance pharmacokinetics compared to halogenated analogs.
N-Chloromethyl-N-phenylcarbamoyl Chloride
- Structure : Chloromethyl and phenyl groups on nitrogen (CAS: 52123-54-3) .
- Reactivity : The chloromethyl group is highly electrophilic, increasing hazard risks (e.g., corrosive handling requirements).
- Key Difference : The cyclopropylmethyl group is less inherently reactive than chloromethyl, suggesting safer handling but reduced electrophilicity.
Physicochemical and Reactivity Data Table
| Compound | Molecular Formula | Molecular Weight | Substituents | Reactivity Trend | Key Applications |
|---|---|---|---|---|---|
| N-(Cyclopropylmethyl)carbamoyl chloride* | C₅H₇ClNO | ~135.57 | Cyclopropylmethyl | High (strain-enhanced) | Pharmaceuticals, agrochemicals |
| N,N-Diisopropylcarbamoyl chloride | C₇H₁₄ClNO | 163.65 | Diisopropyl | Moderate (steric hindrance) | Peptide synthesis |
| N-Methyl-N-phenylcarbamoyl chloride | C₈H₈ClNO | 169.61 | Methyl, phenyl | Low-moderate (resonance) | Agrochemicals |
| N-[4-Fluorobenzyl]-N-isopropyl-carbamoyl chloride | C₁₂H₁₄ClFNO | 254.70 | 4-Fluorobenzyl, isopropyl | High (electron-withdrawing) | Antifungal agents |
Biological Activity
N-(cyclopropylmethyl)carbamoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with phosgene or its derivatives. This process yields the carbamoyl chloride derivative, which can be further modified for enhanced biological activity.
Biological Activity Overview
This compound has been studied primarily for its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in various physiological processes including pain modulation, inflammation, and emotional behavior regulation. The compound has shown promising inhibitory effects on NAPE-PLD, which may have implications for treating metabolic disorders and neurodegenerative conditions.
Inhibitory Potency
A notable study identified N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (LEI-401) as a potent inhibitor of NAPE-PLD with an IC50 value in the nanomolar range (approximately 27 nM) . This compound demonstrated significant effects on reducing anandamide levels in neuronal cells and mouse brain tissue, highlighting its potential therapeutic applications in neurobiology.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the cyclopropylmethyl group can significantly influence the biological activity of the compound. For instance, altering substituents on the pyrimidine ring or modifying the piperidine moiety can enhance potency and selectivity against NAPE-PLD .
| Modification | Effect on Potency |
|---|---|
| Replacement with (S)-3-hydroxypyrrolidine | Increased activity by 10-fold |
| Conformational restriction of substituents | Enhanced lipophilicity and potency |
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit antitumor properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, showing significant cytotoxic effects. Specific derivatives were found to inhibit cell proliferation in human breast cancer and ovarian carcinoma models with IC50 values ranging from 35.6 to 80.0 µg/mL .
Neuroprotective Effects
In vivo studies have indicated that inhibitors like LEI-401 can modulate emotional behavior in mice by affecting the biosynthesis of bioactive lipids involved in signaling pathways related to stress and anxiety . This suggests a potential role for this compound derivatives in treating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
